7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol
Overview
Description
7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with various cellular pathways and have shown promising bioactivity .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives, such as 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol, have been found to affect various biochemical pathways. For instance, IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation, have been associated with imidazo[4,5-b]pyridine derivatives .
Pharmacokinetics
The design and synthesis of bioisosteres, which include imidazo[4,5-b]pyridine derivatives, have been known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with valuable medicinal properties .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of intense research, suggesting that various factors, including environmental ones, could potentially influence their action .
Advantages and Limitations for Lab Experiments
7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, the compound has limitations in terms of its solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol. One direction is to study its potential applications in drug development for the treatment of cancer and other diseases. Another direction is to explore its mechanism of action and identify potential targets for drug development. In addition, further research is needed to optimize the synthesis method and improve the compound's solubility and bioavailability.
Conclusion:
This compound is a promising compound that has potential applications in various fields. It has been studied for its antimicrobial, anticancer, and antioxidant properties, and has shown promising results in laboratory experiments. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for drug development.
Scientific Research Applications
7-methyl-1H-imidazo[4,5-b]pyridine-2-thiol has been studied for its potential applications in various fields. It has been found to have antimicrobial activity against various bacteria and fungi. It has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In addition, it has been studied for its antioxidant properties and has shown potential in preventing oxidative stress-related diseases.
properties
IUPAC Name |
7-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-8-6-5(4)9-7(11)10-6/h2-3H,1H3,(H2,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLLORHEQZHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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